Cas no 101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2))

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) structure
101477-47-8 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
Numero CAS:101477-47-8
MF:C26H30Cl2F2N2O2
MW:511.431412220001
CID:205325
PubChem ID:3063696
Update Time:2025-04-19

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
    • 1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine,dihydrochloride
    • 1-(2,4-Dimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine dihydrochloride dihydrate
    • 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
    • 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethox
    • AC1MI661
    • Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)-, hydrochloride, hydrate (1:2:2)
    • SureCN7310492
    • QECBWBIAULYYLY-UHFFFAOYSA-N
    • 101477-47-8
    • DTXSID80143944
    • 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)piperazine 2HCl dihydrate
    • SCHEMBL7310492
    • Inchi: 1S/C26H28F2N2O2.2ClH/c1-31-24-12-7-21(25(17-24)32-2)18-29-13-15-30(16-14-29)26(19-3-8-22(27)9-4-19)20-5-10-23(28)11-6-20;;/h3-12,17,26H,13-16,18H2,1-2H3;2*1H
    • Chiave InChI: QECBWBIAULYYLY-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=CC=2OC)OC)CC1

Proprietà calcolate

  • Massa esatta: 510.1655
  • Massa monoisotopica: 510.165
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 7
  • Complessità: 522
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.9Ų

Proprietà sperimentali

  • Punto di ebollizione: 515.8°Cat760mmHg
  • Punto di infiammabilità: 265.7°C
  • PSA: 24.94
  • LogP: 6.36900
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso